An In-depth Technical Guide to 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-Oxabicyclo[4.1.0]heptane Scaffold
The 2-oxabicyclo[4.1.0]heptane ring system, a conformationally constrained structural motif, represents a cornerstone in modern medicinal chemistry and organic synthesis. Its inherent stereochemical complexity and the reactivity of the strained epoxide ring provide a versatile platform for the design of novel therapeutics and complex molecular architectures. This guide focuses on a key derivative, 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid, a molecule of significant interest due to its potential as a chiral building block in the synthesis of biologically active compounds. Bicyclo[4.1.0]heptanes and their heteroatom-containing derivatives are recognized for their presence in natural products and pharmaceutical agents, underscoring the importance of developing efficient synthetic strategies for these frameworks.[1] This document will provide a comprehensive overview of the chemical and physical properties, spectroscopic signature, synthesis, and reactivity of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid, with a particular emphasis on its applications in drug discovery and development.
Physicochemical and Spectroscopic Characterization
While comprehensive experimental data for 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid is not extensively reported in publicly available literature, its fundamental properties can be reliably predicted and inferred from computational data and analysis of closely related analogs.
Core Molecular Attributes
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₃ | PubChem[2] |
| Molecular Weight | 142.15 g/mol | PubChem[2] |
| IUPAC Name | 2-oxabicyclo[4.1.0]heptane-7-carboxylic acid | PubChem[2] |
| CAS Number | 101310-86-5 | PubChem[2] |
Spectroscopic Profile (Inferred)
Detailed spectroscopic data for the target molecule is scarce. However, the expected spectral characteristics can be extrapolated from known data of similar structures, such as its constitutional isomer, 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid methyl ester, and the parent bicyclo[4.1.0]heptane-7-carboxylic acid.
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¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid bicyclic structure and the presence of multiple stereocenters. Key signals would include the protons on the cyclopropane ring, which would appear at relatively high field, and the protons adjacent to the ether oxygen, which would be deshielded. The stereochemical relationship (endo/exo) of the carboxylic acid group would significantly influence the coupling constants of the adjacent protons.[3]
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¹³C NMR: The carbon spectrum would show seven distinct signals. The carbonyl carbon of the carboxylic acid would be found in the range of 170-180 ppm. The carbons of the cyclopropane ring would appear at high field, while the carbons bonded to the ether oxygen would be in the range of 50-70 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid around 2500-3300 cm⁻¹. A sharp, strong C=O stretching absorption for the carbonyl group is expected around 1700-1725 cm⁻¹. The C-O stretching of the ether and the epoxide ring would likely appear in the fingerprint region between 1000 and 1300 cm⁻¹.
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Mass Spectrometry: Electron ionization (EI) mass spectrometry of the parent compound, 7-oxabicyclo[4.1.0]heptane, shows a prominent molecular ion peak.[4] For the carboxylic acid derivative, fragmentation would likely involve the loss of the carboxyl group (M-45) and other characteristic fragmentation patterns of the bicyclic ether system.
Stereochemistry: The Endo and Exo Isomers
A critical aspect of the chemistry of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid is its stereochemistry. The carboxylic acid group can be oriented either endo (pointing towards the six-membered ring) or exo (pointing away from the six-membered ring). This stereochemical difference has a profound impact on the molecule's physical properties, reactivity, and its utility as a chiral building block. The differentiation and selective synthesis of these isomers are crucial for their application in stereospecific synthesis. The stereochemistry of related bicyclo[4.1.0]heptane nucleosides has been confirmed using 1D and 2D NMR experiments, including NOE measurements.[3]
Synthesis of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic Acid and its Esters
A practical and scalable synthesis of the 2-oxabicyclo[4.1.0]heptane-7-carboxylic acid core has not been explicitly detailed in the literature. However, a robust synthetic strategy can be devised based on the well-established methodologies for the synthesis of related bicyclic systems, particularly the constitutional isomer 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid and its esters.
Proposed Synthetic Pathway
A plausible synthetic route would involve the epoxidation of a suitable cyclohexene precursor followed by the introduction of the carboxylic acid functionality. A more direct approach, mirroring the synthesis of a constitutional isomer, would start from a commercially available cyclohexene derivative. The following protocol is adapted from the synthesis of alkyl 7-oxabicyclo[4.1.0]heptane-3-carboxylates and represents a viable strategy for obtaining the target scaffold.[5]
This initial step involves the reaction of cyclohexene-1-carboxylic acid with iodine and a base to form a key iodolactone intermediate. This reaction proceeds via an electrophilic addition of iodine to the double bond, followed by intramolecular cyclization by the carboxylate.
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Protocol:
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Dissolve cyclohexene-1-carboxylic acid in a suitable organic solvent such as dichloromethane.
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Add an aqueous solution of sodium bicarbonate and potassium iodide.
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Cool the mixture in an ice bath.
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Add iodine portion-wise while stirring.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Quench the reaction with an aqueous solution of sodium thiosulfate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the iodolactone.
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The iodolactone is then treated with a base in an alcoholic solvent to induce an intramolecular Williamson ether synthesis, forming the oxabicyclo[4.1.0]heptane ring system and the corresponding ester.
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Protocol:
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Dissolve the iodolactone from Step 1 in an alcohol (e.g., methanol or ethanol).
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Add a solution of sodium hydroxide and stir at room temperature.
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Monitor the reaction by TLC.
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Upon completion, add water and extract the product with an organic solvent like dichloromethane.
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Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude alkyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate.[5]
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The final step is the hydrolysis of the ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.
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Protocol (Basic Hydrolysis):
-
Dissolve the ester from Step 2 in a mixture of an alcohol (e.g., methanol or ethanol) and water.
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Add a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide.
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Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
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Filter the solid or extract with an organic solvent, dry, and concentrate to yield 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid.
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Chemical Reactivity: A Tale of Two Functional Groups
The chemical reactivity of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid is dominated by its two key functional groups: the carboxylic acid and the epoxide.
Reactions of the Carboxylic Acid
The carboxylic acid moiety can undergo standard transformations, such as:
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Esterification: Reaction with alcohols under acidic conditions to form the corresponding esters.
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Amide Formation: Conversion to an acid chloride followed by reaction with an amine to yield amides.
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Reduction: Reduction to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.
Ring-Opening Reactions of the Epoxide
The strained epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can be catalyzed by either acid or base and are highly regioselective and stereoselective.
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Acid-Catalyzed Ring Opening: In the presence of an acid catalyst, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack. The nucleophile will typically attack the more substituted carbon atom (SN1-like mechanism) due to the development of a partial positive charge. The use of graphite oxide as a solid acid catalyst has been shown to be effective in the ring-opening of 7-oxabicyclo[4.1.0]heptane with various amines.[6]
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Base-Catalyzed (Nucleophilic) Ring Opening: Under basic or neutral conditions, a strong nucleophile will attack one of the epoxide carbons in an SN2 fashion. Steric hindrance plays a major role, with the nucleophile generally attacking the less substituted carbon atom. The reaction of 7-oxabicyclo[4.1.0]heptane with amines to produce β-amino alcohols is a well-established transformation.[6]
Applications in Drug Development and Medicinal Chemistry
The rigid scaffold of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid and its derivatives makes them valuable intermediates in the synthesis of pharmaceuticals.
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Anticoagulants: The constitutional isomer, 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid, is a key intermediate in the synthesis of Edoxaban, a direct factor Xa inhibitor used as an oral anticoagulant.[5] The stereochemistry of the bicyclic core is crucial for the drug's activity. The enzymatic resolution of the ester precursors of this isomer highlights the importance of obtaining enantiomerically pure building blocks.[5]
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Antiviral Agents: Derivatives of 2-oxabicyclo[4.1.0]heptane have been synthesized and evaluated for their potential as antiviral agents. Specifically, nucleoside analogs containing this bicyclic sugar moiety have been prepared.[3] Although the reported compounds did not show significant antiviral activity, this line of research demonstrates the utility of this scaffold as a constrained sugar mimic in nucleoside chemistry.
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Prostaglandin Analogs: The parent bicyclo[4.1.0]heptane-7-carboxylic acid is a key intermediate in the synthesis of prostaglandin analogs.[7] The rigid structure of the bicyclic system helps to lock the conformation of the molecule, which is important for its biological activity.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid and its derivatives. While specific toxicity data for the target molecule is not available, related compounds are known to be skin and eye irritants. Therefore, it is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid is a fascinating and synthetically valuable molecule. Its rigid, stereochemically defined structure, combined with the reactivity of its epoxide and carboxylic acid functionalities, makes it an attractive building block for the synthesis of complex and biologically active molecules. While a complete experimental characterization of this specific compound is still lacking in the public domain, its properties and reactivity can be confidently inferred from a wealth of data on closely related structures. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the importance of molecules like 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid is set to increase, offering new avenues for the development of next-generation therapeutics.
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